1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine
Description
Properties
Molecular Formula |
C10H14BrN3O3S |
|---|---|
Molecular Weight |
336.21 g/mol |
IUPAC Name |
1-(5-bromo-4-methoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H14BrN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 |
InChI Key |
PJBPQHLMRFSWDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Br |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Pyridine Derivatives
The most common approach involves sulfonylation of a pre-functionalized pyridine precursor. The reaction typically proceeds via the formation of a sulfonyl chloride intermediate, followed by nucleophilic substitution with piperazine.
Step 1: Synthesis of 5-Bromo-4-methoxypyridine-3-sulfonyl Chloride
The pyridine ring is first sulfonylated using chlorosulfonic acid (ClSO₃H) under controlled conditions. For example, 5-bromo-4-methoxypyridine is treated with ClSO₃H at 0–5°C for 4 hours, yielding the sulfonyl chloride derivative. Excess thionyl chloride (SOCl₂) may be added to ensure complete conversion of sulfonic acid to sulfonyl chloride.
Step 2: Coupling with Piperazine
The sulfonyl chloride intermediate is reacted with piperazine in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). This step is typically conducted in anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN) under reflux (40–80°C) for 12–24 hours. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Representative Reaction Conditions:
Alternative Pathways: Thiourea-Mediated Coupling
A thiourea-based method, adapted from protocols for analogous piperazine sulfonamides, employs 1,1′-thiocarbonyldiimidazole (TCDI) as a coupling agent. This approach avoids the isolation of sulfonyl chloride, which can be unstable.
Procedure:
-
Activation of Pyridine Amine:
5-Bromo-4-methoxypyridin-3-amine is treated with TCDI in tetrahydrofuran (THF) at 40°C for 1 hour to form a thiourea intermediate. -
Nucleophilic Displacement:
Piperazine is added directly to the reaction mixture, and the temperature is maintained at 40°C for 6 hours. The thiourea group is displaced, yielding the target sulfonamide.
Advantages:
-
Eliminates the need for handling corrosive sulfonyl chlorides.
-
Higher functional group tolerance.
Limitations:
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency:
-
Polar Aprotic Solvents (DMF, DMSO): Enhance solubility of intermediates but may lead to side reactions at elevated temperatures.
-
Chlorinated Solvents (DCM): Preferred for sulfonyl chloride coupling due to inertness and ease of HCl removal.
-
Bases: Et₃N provides faster reaction kinetics than K₂CO₃ but requires strict anhydrous conditions.
Temperature Control
Exothermic reactions during sulfonyl chloride formation necessitate cooling (0–5°C) to prevent decomposition. In contrast, coupling with piperazine benefits from moderate heating (40–80°C) to overcome activation energy barriers.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.42 (m, 2H, piperazine-H), 3.40 (dd, J = 6.5, 3.9 Hz, 4H, piperazine-CH₂), 2.36 (s, 3H, OCH₃). -
¹³C NMR (101 MHz, DMSO-d₆):
δ 181.16 (C=O), 158.49 (pyridine-C), 48.49 (piperazine-C).
High-Resolution Mass Spectrometry (HRMS):
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sulfonyl Chloride Route | 60–75 | ≥95 | High reproducibility | Handling corrosive intermediates |
| Thiourea-Mediated | 50–65 | 90–93 | Avoids sulfonyl chlorides | Lower yields |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide group (-SO₂-NR₂) enables nucleophilic substitutions and serves as a directing group for further modifications.
Key Reactions:
-
Nucleophilic Substitution at Sulfonyl Group:
The sulfonyl oxygen can act as a leaving group under basic conditions. For example, reaction with amines (e.g., methylamine) in dimethyl sulfoxide (DMSO) at 80°C replaces the sulfonamide with an amide group. -
Hydrolysis:
Acidic hydrolysis (HCl, reflux) cleaves the sulfonamide bond, yielding 5-bromo-4-methoxypyridine-3-sulfonic acid and piperazine.
Piperazine Ring Transformations
The piperazine moiety undergoes alkylation, acylation, and coordination chemistry.
Reactions and Conditions:
Pyridine Ring Reactivity
The bromine and methoxy substituents on the pyridine ring direct electrophilic and nucleophilic aromatic substitutions.
Electrophilic Aromatic Substitution (EAS)
The methoxy group (-OCH₃) activates the pyridine ring at the para and ortho positions.
-
Nitration:
Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 2- and 6-positions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing sulfonyl group and bromine atom facilitate SNAr reactions.
-
Bromine Replacement:
Reaction with sodium methoxide (NaOMe) in DMF at 120°C replaces bromine with methoxy :
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification.
Stability and Degradation Pathways
The compound degrades under harsh conditions:
-
Thermal Decomposition: Above 200°C, cleavage of the sulfonamide bond occurs.
-
Photodegradation: UV light induces radical formation, leading to bromine elimination.
Comparative Reactivity with Analogs
| Compound Modification | Reactivity Difference | Citation |
|---|---|---|
| 5-Chloro variant | Slower SNAr due to weaker C-Cl bond vs. C-Br | |
| Methoxy-free derivative | Reduced EAS activity (lack of activating group) |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing piperazine and pyridine moieties often exhibit various biological activities, including:
- Antimicrobial Effects : Compounds similar to 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine have shown effectiveness against bacterial strains like Salmonella typhi and Bacillus subtilis. The sulfonamide group enhances antibacterial action by improving solubility and bioavailability .
- Anticancer Potential : Preliminary studies suggest that this compound may interact with biological targets involved in cancer progression. Its ability to modulate specific pathways makes it a candidate for further investigation in cancer therapeutics.
- Neurological Applications : The compound's interaction with neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders. Its structural attributes may allow it to influence receptor activity effectively .
Interaction Studies
Interaction studies involving 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine focus on its binding affinity and efficacy against specific biological targets. Techniques employed in these studies include:
- Molecular Docking : This computational method predicts the preferred orientation of the compound when bound to a target protein, providing insights into potential interactions at the molecular level.
- Binding Affinity Assays : Experimental techniques measure how strongly the compound binds to biological targets, which is crucial for assessing its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridine-Based Sulfonylpiperazines
1-((5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine ():
- Molecular Formula : C₁₉H₂₄BrN₃O₃
- Key Differences :
- Substitution pattern: Methoxy at pyridine position 6 (vs. 4 in the target compound).
- Additional 3,4-dimethoxybenzyl group on piperazine.
1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-(5-nitropyridin-2-yl)piperazine ():
- Molecular Formula : C₁₆H₁₄BrFN₄O₄S
- Key Differences :
- Bromine and fluorine on a phenyl ring (vs. pyridine).
- Nitro group on pyridine enhances electron-withdrawing effects.
- Impact : The nitro group may increase reactivity in electrophilic substitution, while fluorine introduces polarity.
Piperazine Derivatives with Acyl vs. Sulfonyl Linkages
1N-(2-Bromo-5-methoxybenzoyl)piperazine ():
- Molecular Formula : C₁₃H₁₆BrN₂O₂
- Key Differences :
- Benzoyl (acyl) linkage (vs. sulfonyl).
Heterocyclic Sulfonylpiperazines
1-[(5-Bromo-2-thienyl)sulfonyl]-3-methylpiperazine hydrochloride ():
- Molecular Formula : C₁₀H₁₅BrClN₂O₂S₂
- Key Differences :
- Thiophene ring (vs. pyridine).
- Methyl substitution on piperazine.
- Impact : Thiophene’s lower aromaticity and sulfur atom may alter π-π stacking interactions and solubility.
Serotonin Receptor Modulation
- Buspirone Analogues (): Activity: Weak α₁-adrenoceptor affinity but significant intrinsic efficacy in vascular tissues. Comparison: Sulfonylpiperazines like the target compound may lack α-adrenoceptor activity but show higher specificity for serotonin receptors.
Anticancer and Antimicrobial Activity
-
- Activity : Derivatives with bromo-methoxybenzoyl groups exhibit cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀ values <10 μM) .
- Comparison : The sulfonyl group in the target compound may enhance binding to enzymes like carbonic anhydrase or kinases, as seen in other sulfonamide-based anticancer agents.
1-[(4-Chlorophenyl)sulfonyl]-4-(5-boronic acid-pyridin-2-yl)piperazine ():
- Activity : Boronic acid moiety enables use in Suzuki coupling for targeted drug delivery.
- Comparison : The target compound lacks a boronic acid group but could be modified similarly for prodrug strategies.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~375.2 g/mol | ~2.1 | Moderate (DMSO) | 5-Bromo-4-methoxy-pyridin-3-yl |
| 1-((5-Bromo-6-methoxy-2-pyridinyl)... | 422.3 g/mol | ~3.5 | Low (aqueous) | 3,4-Dimethoxybenzyl |
| 1N-(2-Bromo-5-methoxybenzoyl)piperazine | 329.2 g/mol | ~2.8 | High (DMSO) | Bromo-methoxybenzoyl |
| 1-[(5-Bromo-2-thienyl)sulfonyl]-... | 394.7 g/mol | ~1.9 | Moderate (THF) | Thienyl, methylpiperazine |
- Key Observations :
- The target compound’s pyridine ring and sulfonyl group balance polarity, favoring moderate solubility and membrane penetration.
- Bulkier substituents (e.g., dimethoxybenzyl in ) reduce aqueous solubility but may enhance target binding through hydrophobic interactions.
Biological Activity
1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine (CAS No. 1352526-38-5) is a sulfonyl piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated pyridine ring and a sulfonyl group, which are known to enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine is C10H14BrN3O3S, with a molecular weight of approximately 336.21 g/mol. The structural components include:
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Sulfonyl group : Enhances the compound's electrophilicity.
- Brominated pyridine : Known for its ability to engage in various chemical reactions and biological interactions.
The biological activity of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine primarily stems from its ability to inhibit specific enzymes and modulate various biological pathways. Research indicates that compounds with similar structures often act as enzyme inhibitors, particularly targeting bacterial lipid biosynthesis pathways.
Enzyme Inhibition
Studies have shown that sulfonyl piperazines can inhibit enzymes such as LpxH, which is crucial for bacterial survival. The inhibition leads to antibacterial effects, making these compounds promising candidates for developing drugs against resistant bacterial strains .
Biological Activity Overview
The following table summarizes the biological activities associated with 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine and related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine | Antibacterial | Inhibits LpxH enzyme |
| 1-(5-Chloro-pyridin-3-sulfonyl)piperazine | Antifungal | Disrupts fungal cell wall synthesis |
| 1-(2,6-Dichlorophenylsulfonyl)piperazine | Antiviral | Targets viral replication enzymes |
Case Studies and Research Findings
Recent studies have evaluated the pharmacological properties of 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine through various in vitro assays.
Study 1: Antibacterial Efficacy
In a study assessing antibacterial properties, 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine exhibited significant activity against Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating strong potential as an antibacterial agent .
Study 2: Enzyme Kinetics
Enzyme kinetic studies demonstrated that the compound acts as a mixed-type inhibitor of LpxH, with an inhibition constant () value of approximately . This suggests efficient binding to the enzyme active site, which is crucial for its inhibitory effect .
Study 3: Toxicity Assessment
Acute toxicity studies conducted in vivo revealed that the compound has a favorable safety profile at therapeutic doses. Behavioral assessments in animal models indicated no significant adverse effects, supporting its potential for further development .
Q & A
Basic Question: What are the standard synthetic routes for preparing 1-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)piperazine?
Answer:
The synthesis typically involves a sulfonylation reaction between a substituted pyridine intermediate and piperazine. Key steps include:
- Step 1: Preparation of the 5-bromo-4-methoxypyridine-3-sulfonyl chloride intermediate via chlorosulfonation under controlled conditions (e.g., using chlorosulfonic acid or SOCl₂).
- Step 2: Coupling the sulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or DCM) with a base (e.g., K₂CO₃ or Et₃N) to facilitate nucleophilic substitution .
- Step 3: Purification via column chromatography or recrystallization to isolate the product.
Optimization may involve adjusting reaction temperatures (0–60°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine) to improve yields .
Basic Question: What analytical techniques are used to characterize this compound and verify its purity?
Answer:
Routine characterization includes:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the pyridine and piperazine rings.
- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and isotopic patterns.
- HPLC/LC-MS: For purity assessment (>95% typical for research-grade material).
- X-ray Crystallography: Optional for definitive structural elucidation if crystalline derivatives are obtained .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?
Answer:
SAR strategies focus on modifying:
- Pyridine Substituents: Introducing electron-withdrawing groups (e.g., Br, NO₂) at the 5-position enhances electrophilicity, potentially improving binding to microbial targets .
- Piperazine Modifications: Alkyl or aryl substitutions on the piperazine nitrogen (e.g., benzyl, fluorobenzyl) can alter lipophilicity and membrane permeability .
- Sulfonamide Linker: Replacing the sulfonyl group with carboxamide or thiourea may modulate solubility and target affinity .
Example: In , benzhydryl-piperazine sulfonamides showed enhanced activity against S. aureus due to increased hydrophobicity .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for sulfonylpiperazine derivatives?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines. Validate using standardized protocols (e.g., CLSI guidelines) .
- Compound Stability: Degradation under assay conditions (e.g., pH, temperature) can skew results. Perform stability studies via HPLC or TLC .
- Structural Confirmation: Re-synthesize disputed compounds and verify structures via NMR/HRMS to rule out synthetic artifacts .
Advanced Question: What methodologies are recommended for evaluating the stability of this compound under physiological conditions?
Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at timed intervals .
- Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Light Sensitivity: Expose to UV-Vis light and track photodegradation products using LC-MS .
Advanced Question: How can computational methods aid in designing selective kinase inhibitors based on this sulfonylpiperazine scaffold?
Answer:
- Molecular Docking: Screen against kinase homology models (e.g., EGFR, VEGFR) to predict binding poses and affinity. Focus on interactions with the ATP-binding pocket .
- MD Simulations: Assess dynamic stability of ligand-receptor complexes over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic contacts .
- QSAR Modeling: Corlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
Advanced Question: What strategies mitigate toxicity risks during in vivo studies of sulfonylpiperazine derivatives?
Answer:
- Metabolic Profiling: Use liver microsome assays to identify reactive metabolites (e.g., glutathione adducts) .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Acute Toxicity Studies: Conduct OECD 423-guided dose escalation in rodents, monitoring hepatic/renal biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
